![molecular formula C6H8O2 B2937578 Bicyclo[2.1.0]pentane-2-carboxylic acid CAS No. 2247102-46-9](/img/structure/B2937578.png)

Bicyclo[2.1.0]pentane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

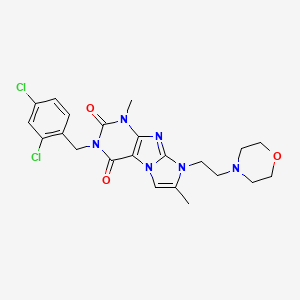

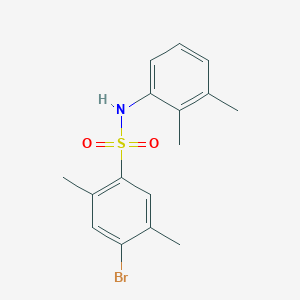

Bicyclo[2.1.0]pentane-2-carboxylic acid is a derivative of Bicyclo[2.1.0]pentane . Bicyclo[2.1.0]pentane is an organic compound with the formula C5H8 . It is the simplest member of the bicyclic bridged compounds family . The molecular structure consists of three rings of four carbon atoms each .

Synthesis Analysis

The synthesis of 1,3-disubstitued bicyclo[2.1.0]pentane derivatives was developed through an approach that relied on lithium bis(trimethylsilyl)amide-mediated intramolecular cyclization of trisubstitued cyclopentane carboxylates . These carboxylates bear a leaving group at the C-4 position and an additional substituent at the C-3 atom . They are synthesized from cyclopent-3-ene carboxylate .Molecular Structure Analysis

The molecular structure of Bicyclo[2.1.0]pentane consists of three rings of four carbon atoms each . The IUPAC Standard InChI for Bicyclo[2.1.0]pentane is InChI=1S/C5H8/c1-2-5-3-4(1)5/h4-5H,1-3H2 .Physical And Chemical Properties Analysis

Bicyclo[2.1.0]pentane has a molecular weight of 68.1170 . It has a boiling point of 318.6 K and a heat of vaporization of 28.0 ± 0.5 kJ/mol .Scientific Research Applications

Synthesis of Novel Organic Compounds

Bicyclo[2.1.0]pentane-2-carboxylic acid serves as a precursor in the synthesis of various novel organic compounds. Its unique structure allows for the creation of complex molecules that can be used in pharmaceuticals and materials science .

Study of Reaction Mechanisms

The compound’s reactivity is of interest in studying thermal reactions such as isomerization to cyclopentene and cycloaddition to fumaronitrile. These studies help in understanding the mechanistic aspects of chemical reactions, which is crucial for developing new synthetic methods .

Development of Pharmaceuticals

Due to its structural uniqueness, Bicyclo[2.1.0]pentane-2-carboxylic acid is explored for the development of pharmaceuticals. Researchers investigate its potential as a building block for drugs due to its ability to interact with biological systems in novel ways .

Materials Chemistry

This compound is also investigated in materials chemistry for the design of new materials with specific properties. Its rigid bicyclic structure can impart stability and rigidity to polymers and other materials .

Computational Chemistry Studies

Bicyclo[2.1.0]pentane-2-carboxylic acid is a subject of computational chemistry studies to predict its behavior in various chemical environments. These studies provide insights into its potential applications in different fields of chemistry .

Thermodynamic Property Analysis

The compound’s thermodynamic properties, such as enthalpy of vaporization and boiling point, are analyzed to understand its phase behavior. This information is essential for its application in chemical process design .

Mechanism of Action

Mode of Action

It is known that the compound has a unique structure that could potentially interact with various biological targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21As a carboxylic acid, it may be expected to undergo standard metabolic processes, including conjugation and excretion . The unique bicyclic structure of the compound could potentially influence its bioavailability and pharmacokinetics .

properties

IUPAC Name |

bicyclo[2.1.0]pentane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-2-3-1-4(3)5/h3-5H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKLLVMFXUPMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.1.0]pentane-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2937496.png)

![2-benzoyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937497.png)

![benzyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2937499.png)

![2-({2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2937502.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2937507.png)

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2937517.png)